(S)-6-(1-Amino-2-methyl-propyl)-pyridin-3-ylamine
Overview
Description
(S)-6-(1-Amino-2-methyl-propyl)-pyridin-3-ylamine is a chiral amine compound with a pyridine ring. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring an amino group and a methyl-substituted propyl chain, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1-Amino-2-methyl-propyl)-pyridin-3-ylamine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: The pyridine derivative undergoes a substitution reaction with a suitable reagent to introduce the amino group.
Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(1-Amino-2-methyl-propyl)-pyridin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-6-(1-Amino-2-methyl-propyl)-pyridin-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-(1-Amino-2-methyl-propyl)-pyridin-3-ylamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline hydrochloride
- (S)-3-(1-Amino-2-Methylpropyl)benzonitrile hydrochloride
- 3-((S)-1-amino-2-methylpropyl)benzonitrile
Uniqueness
(S)-6-(1-Amino-2-methyl-propyl)-pyridin-3-ylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(S)-6-(1-Amino-2-methyl-propyl)-pyridin-3-ylamine, also known as 6-(1-amino-2-methylpropyl)pyridin-3-amine, is a compound with significant potential in medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol. The compound features a pyridine ring substituted with an amino group and an isopropyl side chain. This unique structure contributes to its reactivity and biological activity, particularly through interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological molecules, influencing their activity. The nitrogen atoms in the pyridine ring play a crucial role in its reactivity, allowing it to interact with enzymes and receptors, which modulates their function and leads to various biological effects.
Therapeutic Applications
Research indicates that this compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its structural characteristics enable it to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy. It has been shown to inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways .
- Inflammatory Diseases : Similar aminopyridine derivatives have been identified as selective inhibitors of human tissue kallikrein, suggesting that this compound may also have applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against various strains of bacteria. The results indicated significant inhibition zones, demonstrating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be within the effective range for clinical use.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 15 | 8 |
S. aureus | 18 | 4 |
P. aeruginosa | 12 | 16 |
Cancer Cell Line Study
Another study focused on the anticancer effects of the compound on HCT116 colon carcinoma cells. Treatment with varying concentrations led to increased levels of acetylated histones and induction of p21 waf1, a cyclin-dependent kinase inhibitor, suggesting a mechanism involving epigenetic modification .
Concentration (µM) | Acetylated Histones Increase | p21 waf1 Expression |
---|---|---|
5 | 50-fold | Significant |
10 | 100-fold | Highly Significant |
20 | 200-fold | Dramatic Increase |
Properties
IUPAC Name |
6-[(1S)-1-amino-2-methylpropyl]pyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)9(11)8-4-3-7(10)5-12-8/h3-6,9H,10-11H2,1-2H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIDXJHRWSTELB-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219414 | |
Record name | (αS)-5-Amino-α-(1-methylethyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-14-1 | |
Record name | (αS)-5-Amino-α-(1-methylethyl)-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-5-Amino-α-(1-methylethyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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